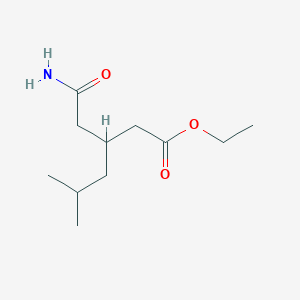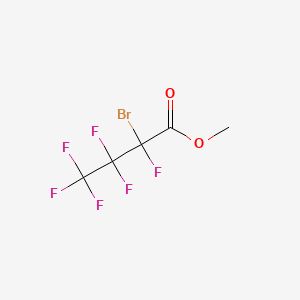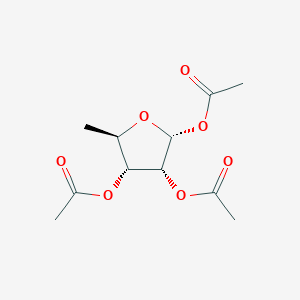
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac is a complex carbohydrate derivative that features multiple acetylated and brominated sugar units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac typically involves multiple steps of glycosylation, acetylation, and bromination reactions. The process begins with the protection of hydroxyl groups on the sugar units, followed by selective glycosylation to form the desired glycosidic linkages. Acetylation is then performed to introduce acetyl groups at specific positions, and bromination is carried out under controlled conditions to add bromine atoms to the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful for studying carbohydrate-protein interactions and glycosylation processes.
Industry: It can be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may bind to carbohydrate-binding proteins, influencing cellular processes such as signal transduction or immune response. The pathways involved could include glycosylation pathways or receptor-mediated signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rha2Ac3Ac4Ac(a1-6)a-Gal1Ac3Ac4Ac: Similar structure but lacks bromine atoms.
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac: Similar structure but with fewer acetyl groups.
Uniqueness
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac is unique due to its specific pattern of acetylation and bromination, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of these modifications on biological and chemical properties.
Eigenschaften
Molekularformel |
C24H33BrO15 |
|---|---|
Molekulargewicht |
641.4 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C24H33BrO15/c1-9-17(34-10(2)26)19(36-12(4)28)22(39-15(7)31)24(33-9)32-8-16-18(35-11(3)27)20(37-13(5)29)21(23(25)40-16)38-14(6)30/h9,16-24H,8H2,1-7H3/t9-,16+,17-,18-,19+,20-,21+,22+,23-,24+/m0/s1 |
InChI-Schlüssel |
GBGHLFUIUWTQNT-XEFHJVKISA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)Br)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)Br)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)
![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)






![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
